molecular formula C19H14N2O3S2 B11678834 (5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11678834
M. Wt: 382.5 g/mol
InChI Key: AAHCQDKSQKCSCU-QKIOLIMFSA-N
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Description

The compound (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a phenylprop-2-en-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C19H14N2O3S2

Molecular Weight

382.5 g/mol

IUPAC Name

(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14N2O3S2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)20(19(25)26-17)15-7-9-16(10-8-15)21(23)24/h2-12H,1H3/b13-11+,17-12+

InChI Key

AAHCQDKSQKCSCU-QKIOLIMFSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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